molecular formula C18H26N2O5 B13965343 N-Acetylleucyl-tyrosine methyl ester CAS No. 32450-39-8

N-Acetylleucyl-tyrosine methyl ester

Cat. No.: B13965343
CAS No.: 32450-39-8
M. Wt: 350.4 g/mol
InChI Key: BYQMHXVANSDKIG-HOTGVXAUSA-N
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Description

N-Acetylleucyl-tyrosine methyl ester is a dipeptide ester composed of N-acetylleucine and tyrosine methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylleucyl-tyrosine methyl ester typically involves the coupling of N-acetylleucine with tyrosine methyl ester. This process can be achieved through standard peptide synthesis techniques, such as the use of carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under mild conditions to prevent racemization .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-Acetylleucyl-tyrosine methyl ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetylleucyl-tyrosine methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetylleucyl-tyrosine methyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-Acetylleucyl-tyrosine methyl ester can be compared with other similar compounds, such as:

    N-Acetyltyrosine: Similar in structure but lacks the leucine residue, affecting its biological activity and solubility.

    N-Acetylleucine: Lacks the tyrosine residue, which impacts its antioxidant properties.

    Tyrosine Methyl Ester:

Properties

CAS No.

32450-39-8

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C18H26N2O5/c1-11(2)9-15(19-12(3)21)17(23)20-16(18(24)25-4)10-13-5-7-14(22)8-6-13/h5-8,11,15-16,22H,9-10H2,1-4H3,(H,19,21)(H,20,23)/t15-,16-/m0/s1

InChI Key

BYQMHXVANSDKIG-HOTGVXAUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C

Origin of Product

United States

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